

# Potential mechanisms of resistance to AFM24 therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AFM24     |           |
| Cat. No.:            | B15144922 | Get Quote |

# **Technical Support Center: AFM24 Therapy**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to **AFM24** therapy.

## Frequently Asked Questions (FAQs)

This section addresses potential mechanisms of resistance to AFM24, a bispecific innate cell engager (ICE®) that binds to EGFR on tumor cells and CD16A on Natural Killer (NK) cells and macrophages to mediate antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP). While direct clinical evidence of resistance to AFM24 is still emerging, the following Q&As are based on established principles of tumor immunology and resistance to similar immunotherapies.

#### **Tumor Cell-Intrinsic Mechanisms of Resistance**

Q1: Can downregulation or loss of EGFR on tumor cells lead to resistance to AFM24?

A1: While significant or complete loss of EGFR would logically impair **AFM24** binding and subsequent immune-mediated killing, preclinical data suggest that **AFM24**'s therapeutic activity is potent even against tumor cells with low EGFR expression.[1] Unlike EGFR-targeted therapies that rely on inhibiting the receptor's signaling pathway, **AFM24** primarily uses EGFR as a docking site to engage NK cells and macrophages.[1][2] Preclinical studies have shown a

### Troubleshooting & Optimization





lack of correlation between the level of EGFR expression and the potency or efficacy of **AFM24**-mediated ADCC. However, complete antigen loss as a mechanism of immune escape is a theoretical possibility.

Q2: Does the mutational status of the EGFR signaling pathway (e.g., KRAS, BRAF mutations) affect **AFM24** efficacy?

A2: No, preclinical studies have demonstrated that **AFM24** is effective against EGFR-expressing tumor cells regardless of their KRAS or BRAF mutational status. This is a key differentiator from EGFR-targeting monoclonal antibodies and tyrosine kinase inhibitors (TKIs) whose efficacy can be compromised by downstream mutations in the signaling cascade. **AFM24**'s mechanism of action bypasses the need for a functional EGFR signaling pathway for tumor cell killing.

Q3: Can tumor heterogeneity in EGFR expression lead to incomplete response or resistance?

A3: This is a potential mechanism of resistance. Tumors can be heterogeneous, consisting of cell populations with varying levels of EGFR expression. While preclinical data suggests **AFM24** is effective against cells with low EGFR expression, it is plausible that a subpopulation of tumor cells with EGFR expression below the threshold required for efficient NK cell engagement could survive and lead to relapse.

Q4: Can tumor cells develop resistance to NK cell-mediated killing mechanisms?

A4: Yes, tumor cells can develop mechanisms to resist apoptosis induced by NK cells. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members), downregulation of death receptors (e.g., FAS), or impaired granzyme/perforin pathways. While not specific to **AFM24**, these are general mechanisms of tumor escape from NK cell surveillance.

### **Tumor Microenvironment (TME)-Mediated Resistance**

Q5: How can the tumor microenvironment (TME) contribute to resistance to **AFM24** therapy?

A5: The TME can be highly immunosuppressive and presents a significant barrier to the efficacy of NK cell-based therapies. Several components of the TME can contribute to resistance:



- Immunosuppressive Cells: Myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and M2-polarized tumor-associated macrophages (TAMs) can inhibit NK cell function through cell-to-cell contact and the secretion of immunosuppressive cytokines.
- Soluble Factors: Cytokines such as TGF-β and IL-10 are abundant in the TME and are known to dampen NK cell activity, including their cytotoxic functions and cytokine production.
- Metabolic Restrictions: The TME is often characterized by hypoxia (low oxygen) and nutrient deprivation, which can impair NK cell metabolism and effector functions. Hypoxia can also promote a more aggressive and stem-like phenotype in cancer cells, potentially contributing to resistance.

Q6: What is the specific role of Myeloid-Derived Suppressor Cells (MDSCs) in resistance to innate cell engagers like **AFM24**?

A6: MDSCs are a heterogeneous population of immature myeloid cells that potently suppress immune responses. They can inhibit NK cell function through various mechanisms, including:

- Production of arginase-1 (ARG1) and inducible nitric oxide synthase (iNOS), which deplete
   L-arginine, an amino acid essential for NK cell proliferation and function.
- Generation of reactive oxygen species (ROS).
- Secretion of immunosuppressive cytokines like TGF-β and IL-10.
- Expression of checkpoint ligands like PD-L1.
- Direct cell-cell contact mediated by receptors like NKp30. The accumulation of MDSCs in the TME is associated with poor prognosis and resistance to various immunotherapies.

Q7: Can TGF-β in the tumor microenvironment directly inhibit AFM24-mediated cytotoxicity?

A7: Yes, TGF- $\beta$  is a potent inhibitor of NK cell function and can contribute to resistance to **AFM24**. TGF- $\beta$  can:

- Downregulate the expression of activating NK cell receptors, including NKG2D.
- Inhibit the production of cytotoxic molecules like perforin and granzymes.



• Suppress the secretion of pro-inflammatory cytokines such as IFN-γ by NK cells. High levels of TGF-β in the TME are associated with reduced NK cell infiltration and activity, and resistance to various cancer therapies.

#### **Effector Cell-Related Factors**

Q8: Can variations in the CD16A receptor on NK cells affect the efficacy of AFM24?

A8: This is a plausible mechanism. The gene encoding for CD16A (FCGR3A) has a polymorphism at position 158, resulting in either a high-affinity (valine, V) or low-affinity (phenylalanine, F) variant for IgG antibodies. While **AFM24** is engineered for high-affinity binding to CD16A, it is possible that the V/F polymorphism could influence the avidity of **AFM24** binding and the subsequent strength of NK cell activation. However, preclinical data suggests that **AFM24**'s unique CD16A-binding paratope binds to all variants of CD16A with high affinity.

Q9: Can a low number or poor function of a patient's endogenous NK cells lead to resistance to **AFM24**?

A9: Yes, since **AFM24** relies on the patient's own NK cells and macrophages to kill tumor cells, a low number or pre-existing dysfunction of these effector cells could limit the therapeutic efficacy. Patients who have received multiple rounds of chemotherapy may have depleted or exhausted NK cell populations. This is a rationale for combination therapies, such as with exogenous NK cell products.

## **Troubleshooting Guides for Key Experiments**

This section provides troubleshooting for common issues encountered during the experimental investigation of potential **AFM24** resistance mechanisms.

**NK Cell Cytotoxicity Assay (Calcein-AM Release)** 

# Troubleshooting & Optimization

Check Availability & Pricing

| Problem                                | Possible Cause(s)                                                                                                                                                                      | Recommended Solution(s)                                                                                                                                                                                                                                                             |
|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High Spontaneous Release               | - Target cells are unhealthy or<br>dying before the assay<br>begins Excessive handling or<br>centrifugation of target cells<br>High concentration of Calcein-<br>AM is toxic to cells. | - Ensure target cells are in the logarithmic growth phase and have high viability (>95%) Handle cells gently and avoid harsh pipetting or high-speed centrifugation Optimize the Calcein-AM concentration for your specific target cell line.                                       |
| Low Maximum Release                    | - Insufficient lysis of target cells<br>by the detergent (e.g., Triton<br>X-100) Low Calcein-AM<br>loading in target cells.                                                            | - Ensure the final concentration of the lysis agent is sufficient (e.g., 0.1-0.5% Triton X-100) Increase the incubation time with Calcein-AM or optimize the loading concentration.                                                                                                 |
| No or Low Target Cell Lysis            | - Effector cells (NK cells) are not functional Incorrect Effector-to-Target (E:T) ratio Insufficient incubation time AFM24 concentration is suboptimal.                                | - Use a positive control target cell line known to be sensitive to NK cell killing (e.g., K562) Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1) Optimize the incubation time (typically 2-4 hours) Perform a doseresponse curve for AFM24 to determine the optimal concentration. |
| High Variability Between<br>Replicates | - Inconsistent cell numbers in<br>wells Uneven distribution of<br>cells in the plate.                                                                                                  | - Ensure accurate cell counting and careful pipetting Gently mix cell suspensions before plating Briefly centrifuge the plate after adding cells to ensure cell-to-cell contact.                                                                                                    |



**Multi-Color Flow Cytometry for Immune Cell** 

**Phenotyping** 

| Problem                                              | Possible Cause(s)                                                                                                   | Recommended Solution(s)                                                                                                                                                                          |
|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor Cell Viability                                  | - Harsh sample processing<br>(e.g., tissue dissociation)<br>Delayed processing of blood or<br>tissue samples.       | - Optimize enzymatic digestion protocols for tumor tissue Process fresh samples as quickly as possible Use a viability dye to exclude dead cells from the analysis.                              |
| High Background Staining                             | - Non-specific antibody binding<br>to Fc receptors Insufficient<br>washing Antibody<br>concentration is too high.   | - Use an Fc block reagent before adding antibodies Ensure adequate washing steps between antibody incubations Titrate antibodies to determine the optimal staining concentration.                |
| Weak Signal/Poor Separation of Populations           | - Low expression of the target antigen Inefficient fluorochrome-antibody conjugate Incorrect compensation settings. | - Use bright fluorochromes for low-expressed markers Use high-quality, validated antibodies Prepare single-color compensation controls for each fluorochrome and run them with every experiment. |
| Loss of Specific Cell<br>Populations (e.g., in TILs) | - Selective loss of certain immune cell subsets during tissue dissociation or cryopreservation.                     | - Use gentle mechanical and enzymatic dissociation methods Analyze fresh tissue whenever possible Use optimized cryopreservation and thawing protocols.                                          |

# **Experimental Protocols**

Detailed methodologies for key experiments are crucial for reproducible research. Below are summaries of standard protocols.



# Protocol 1: Calcein-AM Release NK Cell Cytotoxicity Assay

- Target Cell Preparation:
  - Harvest target tumor cells in their logarithmic growth phase.
  - Wash cells with complete medium and resuspend at 1 x 10<sup>6</sup> cells/mL.
  - Add Calcein-AM to a final concentration of 10-20 μM and incubate for 30 minutes at 37°C.
  - $\circ$  Wash the labeled target cells twice with complete medium and resuspend at the desired concentration (e.g., 1 x 10 $^{\circ}$ 5 cells/mL).
- Effector Cell Preparation:
  - Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic bead separation or use whole PBMCs.
  - Resuspend effector cells at various concentrations to achieve the desired E:T ratios.
- Assay Setup (96-well plate):
  - Spontaneous Release: Add 100 μL of labeled target cells to wells with 100 μL of medium.
  - $\circ$  Maximum Release: Add 100  $\mu$ L of labeled target cells to wells with 100  $\mu$ L of medium containing a final concentration of 0.5% Triton X-100.
  - $\circ$  Experimental Wells: Add 100  $\mu$ L of labeled target cells to wells containing 100  $\mu$ L of effector cells at different E:T ratios, with or without **AFM24** at various concentrations.
- Incubation and Measurement:
  - Briefly centrifuge the plate to facilitate cell contact.
  - Incubate for 2-4 hours at 37°C.
  - Centrifuge the plate again to pellet the cells.



- Transfer 100 μL of the supernatant to a new 96-well plate.
- Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
- Calculation of Cytotoxicity:
  - % Cytotoxicity = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

# Protocol 2: Flow Cytometry for MDSC and Treg Phenotyping in PBMCs

- PBMC Isolation:
  - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
  - Wash the cells with PBS.
- Fc Receptor Blocking:
  - Resuspend cells in FACS buffer (PBS + 2% FBS + 0.05% sodium azide).
  - Add Fc block and incubate for 10-15 minutes at room temperature.
- · Surface Staining:
  - Add a cocktail of fluorochrome-conjugated antibodies to identify MDSCs (e.g., anti-CD11b, anti-CD14, anti-CD15, anti-CD33, anti-HLA-DR) and Tregs (e.g., anti-CD3, anti-CD4, anti-CD25, anti-CD127).
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with FACS buffer.
- Intracellular Staining (for Tregs):



- Fix and permeabilize the cells using a commercial FoxP3 staining buffer set according to the manufacturer's instructions.
- Add anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization buffer.
- Data Acquisition and Analysis:
  - · Resuspend cells in FACS buffer.
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software, gating on singlets, live cells, and then identifying the populations of interest (e.g., MDSCs: Lin-HLA-DR-/lowCD11b+CD33+; Tregs: CD3+CD4+CD25+FoxP3+).

### **Data Presentation**

Table 1: Preclinical Efficacy of AFM24 in EGFR-Expressing Tumor Cell Lines

| Cell Line | Tumor Type              | EGFR<br>Expression<br>(SABC*) | KRAS/BRAF<br>Status | AFM24 EC50<br>(pM) |
|-----------|-------------------------|-------------------------------|---------------------|--------------------|
| DK-MG     | Glioblastoma            | High                          | WT                  | 0.7 ± 0.4          |
| A-431     | Epidermoid<br>Carcinoma | High                          | WT                  | 1.1 ± 0.5          |
| HCT-116   | Colorectal<br>Cancer    | Intermediate                  | KRAS mutant         | 1.8 ± 0.5          |
| SW-982    | Synovial<br>Sarcoma     | Low                           | WT                  | 47.7 ± 19.0        |
| LoVo      | Colorectal<br>Cancer    | Low                           | KRAS mutant         | 2.6 ± 1.1          |
| MCF-7     | Breast Cancer           | Very Low                      | WT                  | 1.9 ± 0.5          |



\*SABC: Specific Antibody Binding Capacity Data is illustrative and based on publicly available preclinical data.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of AFM24, bridging an NK cell and a tumor cell.





Click to download full resolution via product page

Caption: Potential mechanisms of resistance to AFM24 therapy.





Click to download full resolution via product page

Caption: Experimental workflow for an NK cell cytotoxicity assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Determination of transforming growth factor beta 2 in human blood samples by ELISA -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA for quantification of transforming growth factor beta (TGF-β) in human serum or plasma. [protocols.io]
- To cite this document: BenchChem. [Potential mechanisms of resistance to AFM24 therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#potential-mechanisms-of-resistance-to-afm24-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com